molecular formula C20H18N2O3 B2841855 Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate CAS No. 1825688-42-3

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate

Cat. No. B2841855
CAS RN: 1825688-42-3
M. Wt: 334.375
InChI Key: JGFYMQMOPIKNIV-UHFFFAOYSA-N
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Description

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate, also known as MCCP, is a chemical compound with potential applications in scientific research.

Mechanism of Action

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate works by inhibiting the activity of certain proteins involved in cell division and proliferation. Specifically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate targets the mitotic kinesin Eg5, which is involved in the separation of chromosomes during cell division. By inhibiting Eg5, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has been shown to have both biochemical and physiological effects. Biochemically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate inhibits the activity of Eg5, leading to cell death. Physiologically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate in lab experiments is its specificity for targeting Eg5. This allows researchers to study the role of Eg5 in cell division and proliferation. However, one limitation of using Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate is its potential toxicity to non-cancerous cells. Careful dosing and monitoring of cell viability is necessary to ensure that Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate is not causing harm to healthy cells.

Future Directions

For Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate research include investigating its potential applications in the treatment of inflammatory diseases, as well as exploring its use in combination with other cancer treatments. Additionally, further research is needed to better understand the mechanism of action of Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate and to identify any potential side effects or limitations.

Synthesis Methods

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate can be synthesized by reacting 2-[[cyano(cyclopropyl)methyl]carbamoyl]phenylboronic acid with methyl 2-bromo benzoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful control of temperature and reaction time to yield high purity Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate.

Scientific Research Applications

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-20(24)17-9-5-3-7-15(17)14-6-2-4-8-16(14)19(23)22-18(12-21)13-10-11-13/h2-9,13,18H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYMQMOPIKNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate

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